molecular formula C14H17BrClN3O2 B6630856 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide

Cat. No. B6630856
M. Wt: 374.66 g/mol
InChI Key: MNCVSWZEOFWUJS-UHFFFAOYSA-N
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Description

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the piperazine family and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also interfere with the DNA replication process, leading to cell death. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects
Studies have shown that 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide exhibits low toxicity and minimal side effects. It has been found to have a high affinity for cancer cells, leading to selective toxicity against cancer cells while sparing normal cells. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, it has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide in lab experiments include its high potency, low toxicity, and selectivity against cancer cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the compound may exhibit different effects in different cell lines, making it necessary to perform extensive testing before using it in clinical trials.

Future Directions

For research on 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide include exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and infectious diseases. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the compound's potential as a drug candidate for clinical trials needs to be further evaluated. Finally, the compound's safety and toxicity profiles need to be thoroughly investigated to ensure its suitability for use in humans.
Conclusion
In conclusion, 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is a promising chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide has been reported using various methods. One of the commonly used methods involves the reaction of 3-bromo-2-chlorobenzoyl chloride with N-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium bicarbonate to yield 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide has been widely studied for its potential applications in drug development. It has been found to exhibit significant activity against various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClN3O2/c1-2-17-14(21)19-8-6-18(7-9-19)13(20)10-4-3-5-11(15)12(10)16/h3-5H,2,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVSWZEOFWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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